molecular formula C10H10N2O2S B2782717 6-Aminonaphthalene-2-sulfonamide CAS No. 27771-61-5

6-Aminonaphthalene-2-sulfonamide

Cat. No.: B2782717
CAS No.: 27771-61-5
M. Wt: 222.26
InChI Key: WFBJPYYNWZFKFI-UHFFFAOYSA-N
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Description

6-Aminonaphthalene-2-sulfonamide is a chemical compound with the molecular formula C10H10N2O2S and a molecular weight of 222.27 . It is a powder with a melting point of 234-235°C .


Molecular Structure Analysis

The molecular structure of this compound consists of a naphthalene core with an amino group at the 6-position and a sulfonamide group at the 2-position .

Safety and Hazards

The safety data sheet for 6-Aminonaphthalene-2-sulfonamide indicates that it has several hazard statements including H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and wearing protective gloves/protective clothing/eye protection/face protection .

Mechanism of Action

Target of Action

6-Aminonaphthalene-2-sulfonamide, like other sulfonamides, primarily targets dihydropteroate synthetase and carbonic anhydrase . These enzymes play crucial roles in various biological processes. Dihydropteroate synthetase is involved in the synthesis of folic acid, which is essential for DNA production in bacteria . Carbonic anhydrase, on the other hand, is involved in maintaining pH and fluid balance .

Mode of Action

Sulfonamides, including this compound, act as competitive antagonists and structural analogues of p-aminobenzoic acid (PABA) in the synthesis of folic acid . By binding to dihydropteroate synthetase, they prevent PABA from accessing its active site, thereby inhibiting the production of folic acid . This results in a halt in DNA synthesis, leading to bacterial death .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the folic acid synthesis pathway in bacteria . By inhibiting dihydropteroate synthetase, the compound disrupts this pathway, preventing the production of folic acid and, consequently, DNA . This leads to the death of the bacteria .

Pharmacokinetics

The pharmacokinetics of this compound, like other sulfonamides, involves absorption, distribution, metabolism, and excretion (ADME) . The compound’s ADME properties are influenced by its physicochemical properties, as well as factors such as human behavior (e.g., food and drug intake) and genetics .

Result of Action

The primary result of this compound’s action is the inhibition of bacterial growth . By preventing the synthesis of folic acid, the compound halts DNA production, leading to bacterial death . This makes it an effective antibacterial agent .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound’s efficacy and stability can be affected by factors such as pH and temperature . Additionally, the compound’s action can be influenced by the presence of other substances, such as other drugs or chemicals .

Properties

IUPAC Name

6-aminonaphthalene-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2S/c11-9-3-1-8-6-10(15(12,13)14)4-2-7(8)5-9/h1-6H,11H2,(H2,12,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFBJPYYNWZFKFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2)S(=O)(=O)N)C=C1N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27771-61-5
Record name 6-aminonaphthalene-2-sulfonamide
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